2-Amino-3-(5-bromofuran-2-YL)propanoic acid
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Overview
Description
2-Amino-3-(5-bromofuran-2-yl)propanoic acid is an organic compound with the molecular formula C7H8BrNO3 and a molecular weight of 234.05 g/mol . This compound features a brominated furan ring attached to an amino acid backbone, making it a unique molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The brominated furan is then reacted with an appropriate amino acid precursor under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 2-Amino-3-(5-bromofuran-2-yl)propanoic acid .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of hydrogenated furan derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(5-bromofuran-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The precise mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)propanoic acid is not fully elucidated. it is postulated to function as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a key role in the synthesis of pro-inflammatory molecules . The compound may interact with molecular targets and pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: Similar structure with a thiophene ring instead of a furan ring.
3-Amino-2-(4-fluorophenyl)propanoic acid: Contains a fluorophenyl group instead of a bromofuran group.
®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride: Features a naphthyl group instead of a bromofuran group.
Uniqueness
2-Amino-3-(5-bromofuran-2-yl)propanoic acid is unique due to the presence of the brominated furan ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H8BrNO3 |
---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11) |
InChI Key |
AHFZOTSGNQDYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CC(C(=O)O)N |
Origin of Product |
United States |
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